{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene

Catalog No.
S13807249
CAS No.
M.F
C11H15IO
M. Wt
290.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene

Product Name

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene

IUPAC Name

(1-iodo-2-methylpropan-2-yl)oxymethylbenzene

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

InChI

InChI=1S/C11H15IO/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

ZIIKKWGOTOBFEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)OCC1=CC=CC=C1

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene, also known as 1-iodo-3-[(2-methylpropan-2-yl)oxy]benzene, is an organic compound characterized by its unique structure that combines a benzene ring with a 1-iodo-2-methylpropan-2-yl ether group. The molecular formula for this compound is C10H21IOC_{10}H_{21}IO, and it has a molecular weight of approximately 284.178 g/mol. The presence of iodine in its structure indicates potential reactivity, particularly in nucleophilic substitution reactions.

Typical of aromatic compounds and alkyl halides:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as:
    • Reaction with sodium hydroxide to yield the corresponding alcohol.
    • Reaction with amines to form substituted amines.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as:
    • Bromination or nitration, where electrophiles attack the benzene ring.
  • Dehydrohalogenation: Under strong bases, the compound may lose hydrogen iodide to form alkenes.

The synthesis of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene can be achieved through several methods:

  • Alkylation of Phenols: Reacting a phenol derivative with 1-iodo-2-methylpropan-2-ol under acidic conditions can yield the desired ether.
  • Nucleophilic Substitution: Starting from 1-bromo-2-methylpropane, a nucleophilic substitution reaction with sodium phenoxide could be employed to produce the compound.
  • Direct Iodination: Iodination of 3-(2-methylpropoxy)benzene using iodine monochloride or other iodinating agents can also be a viable route.

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies involving nucleophilic substitutions and electrophilic aromatic substitutions.
  • Materials Science: Potential use in developing new materials or polymers that require specific functional groups.

Studies on the interactions of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene with other chemical species could reveal its reactivity profile and potential applications in medicinal chemistry. Understanding how this compound interacts with biological targets could lead to insights into its therapeutic potential.

Several compounds share structural similarities with {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene, including:

Compound NameMolecular FormulaUnique Features
1-Iodo-2-methylbenzeneC7H7IC_7H_7ISimple iodo-substituted aromatic compound
1-Bromo-3-(2-methylpropoxy)benzeneC10H21BrOC_{10}H_{21}BrOBromine instead of iodine; similar reactivity
1-IodoisobutaneC4H9IC_4H_9ISmaller alkyl chain; used in organic synthesis

Uniqueness: The presence of both an iodine atom and a bulky alkyl ether group (from 2-methylpropan-2-yloxy) distinguishes {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene from simpler iodinated or alkylated aromatic compounds, potentially enhancing its reactivity and selectivity in

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

290.01676 g/mol

Monoisotopic Mass

290.01676 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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